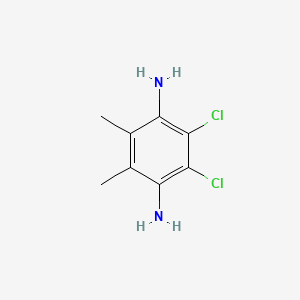

2,3-Dichloro-5,6-dimethylbenzene-1,4-diamine

Description

Properties

IUPAC Name |

2,3-dichloro-5,6-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2/c1-3-4(2)8(12)6(10)5(9)7(3)11/h11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOUJLDAHBMPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1N)Cl)Cl)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note & Protocols: Fabrication of High-Performance Organic Semiconductors Using Chlorinated Phenylenediamine Monomers

Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis and fabrication of organic semiconductor devices utilizing chlorinated phenylenediamine monomers. The introduction of chlorine atoms into the π-conjugated backbone of organic materials is a powerful strategy for tuning their electronic properties, enhancing stability, and achieving high-performance n-type or ambipolar charge transport.[1][2] This document outlines the rationale behind material design, step-by-step synthesis of a representative polymer, fabrication of organic thin-film transistors (OTFTs), and essential characterization techniques for researchers in materials science, organic electronics, and drug development.

Scientific Rationale & Design Principles

The strategic incorporation of chlorine atoms onto a conjugated polymer backbone, particularly one containing phenylenediamine units, offers several distinct advantages that are foundational to designing next-generation organic semiconductors.

1.1. The Role of Chlorination: Engineering Electronic Properties

Chlorine is a strongly electronegative halogen. When substituted onto an aromatic ring within a conjugated system, it exerts a powerful electron-withdrawing inductive effect. This has two primary consequences:

-

LUMO Level Stabilization: The primary effect is the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level.[1] A lower LUMO level facilitates easier electron injection from common electrodes (like gold or silver) and improves the material's intrinsic stability against oxidation in ambient air, a critical requirement for practical electronic devices. This makes chlorination a general and effective route toward designing air-stable n-type (electron-transporting) and ambipolar (both electron- and hole-transporting) semiconductors.[1]

-

HOMO-LUMO Gap Modulation: Chlorination can also subtly influence the Highest Occupied Molecular Orbital (HOMO), often leading to a slight reduction in the HOMO-LUMO energy gap.[1] This can be advantageous for applications in organic photovoltaics (OPVs) by enabling absorption of a broader range of the solar spectrum. The ability of chlorine's 3d orbitals to accept π-electrons from the conjugated core contributes to this effect.[1]

1.2. Phenylenediamine as a Versatile Building Block

Phenylenediamine isomers (ortho-, meta-, and para-) serve as versatile and reactive building blocks in polymerization.[3]

-

Structural Diversity: The amine groups provide reactive sites for forming various polymer linkages, including imides, benzimidazoles, and other heterocyclic structures that can enhance planarity and intermolecular interactions.[3]

-

Solubility and Processability: The non-planarity introduced by certain linkages or side chains attached to the amine groups can improve the solubility of the resulting polymers in common organic solvents, making them suitable for solution-based processing techniques like spin-coating and printing.[4]

The combination of a phenylenediamine core with chlorine substituents allows for a multi-pronged approach to materials design: tuning electronic energy levels for targeted charge transport while maintaining good processability.

Synthesis of a Chlorinated Phenylenediamine-Based Copolymer

This section details the synthesis of a representative donor-acceptor (D-A) copolymer, P(DClBT-TVT), based on a dichlorinated-2,1,3-benzothiadiazole (an acceptor unit derived from chlorinated phenylenediamine) and (E)-2-(2-(thiophen-2-yl)vinyl)thiophene (a donor unit). This type of polymer has shown excellent operational stability in OFETs.[2]

2.1. Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of a chlorinated copolymer.

2.2. Detailed Synthesis Protocol: P(DClBT-TVT)

Causality Note: A Suzuki coupling reaction is chosen for its high efficiency and tolerance to a wide range of functional groups, making it ideal for creating well-defined conjugated polymers. The purification cascade is critical to remove catalyst residues and low molecular weight oligomers, which can act as traps and degrade device performance.

-

Reagent Preparation:

-

To a flame-dried 100 mL Schlenk flask, add 4,7-dibromo-5,6-dichloro-2,1,3-benzothiadiazole (Monomer A, 1.0 mmol).

-

Add (E)-1,2-bis(5'-(trimethylstannyl)thiophen-2'-yl)ethene (Monomer B, 1.0 mmol).

-

Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 mmol, 4 mol%).

-

Safety Precaution: Palladium catalysts and organotin reagents are toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

-

Reaction Execution:

-

Evacuate and backfill the flask with high-purity argon gas (repeat 3 times) to establish an inert atmosphere. Oxygen can deactivate the palladium catalyst.

-

Add 40 mL of anhydrous, degassed toluene via cannula.

-

Stir the mixture at 100 °C for 48 hours under a positive pressure of argon. The solution should darken, indicating polymer formation.

-

-

Polymer Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the viscous solution into 500 mL of vigorously stirring methanol. The polymer will precipitate as a dark solid.

-

Filter the solid using a Büchner funnel and wash with additional methanol.

-

Dry the crude polymer under vacuum.

-

Load the dried polymer into a cellulose thimble for Soxhlet extraction. This method separates fractions based on solubility.

-

Extract sequentially with hexane, acetone, and finally chloroform to remove oligomers and catalyst impurities. The desired high molecular weight polymer is typically soluble in chloroform.

-

Concentrate the chloroform fraction using a rotary evaporator.

-

Re-precipitate the concentrated solution into 500 mL of methanol.

-

Filter the purified polymer and dry in a vacuum oven at 60 °C for 24 hours.

-

2.3. Expected Yield and Initial Characterization

| Parameter | Expected Value | Characterization Method |

| Yield | 60-80% | Gravimetric Analysis |

| Molecular Weight (Mn) | 15-30 kDa | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.5-2.5 | Gel Permeation Chromatography (GPC) |

| Chemical Structure | Confirmed | ¹H NMR, FTIR Spectroscopy |

Organic Thin-Film Transistor (OTFT) Fabrication

This section describes the fabrication of a bottom-gate, top-contact (BGTC) OTFT, a common architecture for evaluating new semiconductor materials.[5]

3.1. OTFT Device Architecture

Caption: Schematic of a bottom-gate, top-contact OTFT device.

3.2. Detailed Fabrication Protocol

Causality Note: Substrate cleanliness and surface treatment are paramount for achieving high-quality semiconductor films and reliable device performance. The octadecyltrichlorosilane (OTS) treatment creates a hydrophobic surface that promotes better molecular ordering of the organic semiconductor.[6]

-

Substrate Preparation:

-

Use heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer. The Si serves as the gate electrode and the SiO₂ as the gate dielectric.

-

Clean the substrates by sonicating sequentially in acetone, and isopropyl alcohol (15 minutes each).

-

Dry the substrates under a stream of nitrogen gas.

-

Treat the substrates with an oxygen plasma or Piranha solution to create a hydrophilic surface with hydroxyl groups. (Safety Precaution: Piranha solution is extremely corrosive and reactive. Handle with extreme care).

-

-

Dielectric Surface Modification:

-

Place the cleaned substrates in a vacuum desiccator along with a small vial containing a few drops of octadecyltrichlorosilane (OTS).

-

Evacuate the desiccator to allow for vapor-phase silanization of the SiO₂ surface overnight. This forms a self-assembled monolayer (SAM).

-

After treatment, rinse the substrates with toluene and isopropyl alcohol to remove excess OTS and dry with nitrogen. The surface should now be hydrophobic.

-

-

Semiconductor Film Deposition:

-

Prepare a solution of the purified P(DClBT-TVT) polymer in a high-boiling-point solvent like chlorobenzene or o-dichlorobenzene (e.g., 5 mg/mL).

-

Heat the solution at 60 °C and stir for at least 4 hours to ensure complete dissolution.

-

Filter the solution through a 0.2 µm PTFE filter to remove any aggregates.

-

Deposit the semiconductor layer onto the OTS-treated substrates via spin-coating. A typical recipe is 1000 rpm for 10s followed by 2000 rpm for 60s.

-

Anneal the films on a hotplate inside a nitrogen-filled glovebox at 120 °C for 30 minutes to remove residual solvent and improve film morphology.

-

-

Source-Drain Electrode Deposition:

-

Transfer the substrates to a thermal evaporator.

-

Place a shadow mask with the desired channel length (L) and width (W) onto the substrate.

-

Deposit a 50 nm layer of gold (Au) at a rate of ~0.1 Å/s under high vacuum (< 10⁻⁶ Torr). Gold is chosen for its high work function and stability.

-

Characterization and Performance Validation

Validating the performance of the fabricated OTFTs is a critical step to confirm the quality of the synthesized material and the fabrication process. Measurements should be conducted in an inert atmosphere (glovebox) or vacuum probe station to minimize environmental effects.

4.1. Electrical Characterization

The primary measurements are the transfer characteristics (Drain Current, I_D vs. Gate Voltage, V_G) and output characteristics (I_D vs. Drain Voltage, V_D).

-

Protocol:

-

Connect the device to a semiconductor parameter analyzer.

-

Output Curve: Set V_G to various steps (e.g., 0 V, -20 V, -40 V, -60 V for p-type; 0 V, 20 V, 40 V, 60 V for n-type) and sweep V_D from 0 V to +/- 80 V.

-

Transfer Curve: Set V_D to a constant value in the saturation regime (e.g., +/- 80 V) and sweep V_G from high to low and back (e.g., +20 V to -80 V).

-

4.2. Key Performance Metrics Extraction

| Metric | Formula / Method | Significance | Typical Values (High-Performance) |

| Field-Effect Mobility (µ) | From saturation regime: I_D = (W/2L)µC_i(V_G - V_th)² | Measures how efficiently charge carriers move through the semiconductor. | > 0.1 cm²/Vs |

| On/Off Current Ratio (I_on/I_off) | I_max / I_min from transfer curve | Determines the switching efficiency of the transistor. | > 10⁵ |

| Threshold Voltage (V_th) | X-intercept of √(I_D) vs. V_G plot | The gate voltage required to turn the transistor "on". | < 10 V |

C_i is the capacitance per unit area of the gate dielectric.

4.3. Physical and Optical Characterization

| Technique | Purpose | Insights Gained |

| Cyclic Voltammetry (CV) | Determine HOMO/LUMO energy levels. | Correlates material electronic structure with device performance (e.g., injection barriers). |

| UV-Visible Spectroscopy | Measure optical absorption and bandgap. | Provides information on the electronic transitions and conjugation length. |

| Atomic Force Microscopy (AFM) | Image the thin-film surface morphology. | Assesses film uniformity, grain size, and molecular packing, which strongly influence mobility. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Mobility | Poor film morphology; Impurities in polymer; Residual solvent. | Optimize annealing temperature; Re-purify polymer; Increase annealing time/temperature. |

| High Off-Current / Low On/Off Ratio | Impurities acting as dopants; Gate leakage. | Improve polymer purity; Check for pinholes in the dielectric; Ensure proper electrode contact. |

| Large Hysteresis in Transfer Curve | Charge trapping at the semiconductor-dielectric interface. | Improve OTS monolayer quality; Use a different dielectric material; Anneal device post-fabrication. |

| No Transistor Activity | Discontinuous film; Poor electrode contact; Incorrect measurement setup. | Check film with AFM; Verify shadow mask alignment and deposition; Double-check probe connections. |

References

- Advancements in the Synthesis and Application of 4-Chloro-o-Phenylenediamine. NINGBO INNO PHARMCHEM CO.,LTD.

- Fabrication and characterisation of organic thin-film transistors for sensing applications. Open Research Newcastle - Figshare.

-

Fabrication of organic thin-film transistors using layer-by-layer assembly. Journal of Physical Chemistry B, 2007. [Link]

-

Chlorination: a general route toward electron transport in organic semiconductors. Journal of the American Chemical Society, 2009. [Link]

-

Method of Organic Semiconductor Thin Film. Stanford University Techfinder. [Link]

-

Organic Thin Film Transistors for Large Area Electronics. Advanced Materials, 2004. [Link]

-

Organic Thin Film Transistors Fabricated on Resorbable Biomaterial Substrates. Advanced Materials, 2010. [Link]

-

Chlorinated 2,1,3-Benzothiadiazole-Based Polymers for Organic Field-Effect Transistors. Polymers, 2021. [Link]

-

Organic electronics by design: the power of minor atomic and structural changes. Journal of Materials Chemistry C, 2017. [Link]

-

Influence of structure of poly(o-phenylenediamine) on the doping ability and conducting property. Journal of Applied Polymer Science, 2008. [Link]

-

Polymer materials for Electronic, Energy, Information and Communication Technologies. University of Bordeaux. [Link]

Sources

- 1. Chlorination: a general route toward electron transport in organic semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Polymer materials for Electronic, Energy, Information and Communication Technologies - LCPO - Organic Polymer Chemistry Laboratory [lcpo.fr]

- 5. huniv.hongik.ac.kr [huniv.hongik.ac.kr]

- 6. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

Solvothermal synthesis of functionalized porous organic polymers (POPs)

An Application Guide to the Solvothermal Synthesis of Functionalized Porous Organic Polymers (POPs)

Part 1: Foundational Concepts and Strategic Advantages

Porous Organic Polymers (POPs) represent a versatile and rapidly expanding class of materials characterized by their robust covalent frameworks, intrinsic porosity, and low density.[1][2][3] Composed of light elements such as carbon, hydrogen, oxygen, and nitrogen, these materials offer exceptional chemical and thermal stability.[1][3] Their high surface areas and tunable pore structures make them ideal candidates for a multitude of applications, including gas storage and separation, catalysis, and, notably, as advanced platforms for drug delivery.[1][4][5]

The synthesis method is paramount to tailoring the final properties of POPs. Among various techniques, solvothermal synthesis has emerged as a powerful and widely adopted approach.[1][6] This method involves a chemical reaction in a sealed vessel (an autoclave) where solvents are heated above their boiling points, generating high autogenous pressure.[6] This controlled environment offers several distinct advantages:

-

Enhanced Solubility: The elevated temperature and pressure increase the solubility of monomers and oligomeric intermediates, facilitating the formation of highly cross-linked, uniform polymer networks.

-

Improved Crystallinity/Order: For certain classes of POPs like Covalent Organic Frameworks (COFs), solvothermal conditions can promote the thermodynamic product, leading to materials with higher structural order compared to reactions at ambient pressure.[1]

-

Morphological Control: By carefully selecting solvents and reaction parameters, the morphology of the resulting POPs, from nanoparticles to hierarchical structures, can be effectively controlled.[4][7][8]

-

Access to Novel Structures: The unique reaction conditions enable the formation of polymer frameworks that may not be accessible through conventional synthetic routes.

This guide provides a comprehensive overview of the strategic considerations, experimental protocols, and characterization techniques central to the successful solvothermal synthesis of functionalized POPs for research and drug development applications.

Part 2: Pre-Synthesis Design and Mechanistic Considerations

The success of a solvothermal synthesis hinges on the rational design of the experiment, where each component is chosen to achieve a target set of material properties.

Monomer and Linker Selection

The geometry and reactivity of the organic building blocks (monomers or linkers) fundamentally dictate the topology, porosity, and stability of the final POP framework.[1] Rigid, multi-dimensional aromatic building blocks are commonly used to prevent the collapse of the porous structure upon solvent removal. The choice of reactive groups determines the type of coupling chemistry. Common reactions for forming POPs include Suzuki-Miyaura, Sonogashira-Hagihara, and Schiff base condensation.[1] For drug delivery applications, monomers that are biocompatible and biodegradable are of particular interest.[5]

The Role of the Solvent

The solvent in a solvothermal reaction is not merely a medium but an active participant influencing the reaction kinetics and product morphology. Key selection criteria include:

-

Boiling Point: A high boiling point is necessary to achieve the required reaction temperature. Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 1,4-dioxane.

-

Solvating Power: The solvent must effectively dissolve the monomers and any catalysts used.

-

Reactivity: The solvent should generally be inert, although some solvents can act as reactants or modulators under specific conditions.[6]

Functionalization Strategies: Pre-Synthetic vs. Post-Synthetic Modification

Introducing functional groups into the POP structure is critical for tuning its surface properties and enabling applications like targeted drug delivery or catalysis. This can be achieved through two primary strategies, each with distinct advantages and limitations.[9][10][11]

-

Pre-Synthetic Functionalization (Direct Synthesis): In this approach, the desired functional group is already part of the monomer structure before polymerization.[9][12] For example, using an amine-containing monomer will result in an amine-functionalized POP directly.[13] This method ensures a homogeneous distribution of functional sites throughout the polymer framework. However, the functional groups must be stable enough to withstand the solvothermal reaction conditions.[10]

-

Post-Synthetic Modification (PSM): This strategy involves chemically modifying a pre-existing POP.[10][14][15] A common PSM technique is grafting, where functional molecules are covalently attached to the polymer framework.[9][13] For instance, a POP synthesized with chloromethyl groups can be subsequently reacted with amines to introduce amine functionality.[16] PSM is advantageous for incorporating delicate functional groups that would not survive the initial synthesis.[10]

Part 3: Experimental Protocols

The following protocols are illustrative examples for the synthesis of an amine-functionalized POP. Safety Precaution: Solvothermal reactions generate high pressure. Always use certified pressure vessels (autoclaves) and operate them behind a blast shield in a well-ventilated fume hood.

Protocol 3.1: Pre-Synthetic Solvothermal Synthesis of an Amine-Functionalized POP

This protocol describes a one-pot synthesis where the amine functionality is incorporated directly from the monomers.

Materials:

-

1,3,5-Triformylbenzene (TFB)

-

1,4-Diaminobenzene (DAB)

-

1,4-Dioxane

-

6M Aqueous Acetic Acid

-

Pyrex reaction tube or Teflon-lined autoclave

Procedure:

-

In a 20 mL glass vial, add 1,3,5-triformylbenzene (e.g., 0.1 mol) and 1,4-diaminobenzene (e.g., 0.15 mol).

-

Add 10 mL of 1,4-dioxane to the vial.

-

Add 1 mL of 6M aqueous acetic acid, which acts as a catalyst for the Schiff base condensation reaction.

-

Sonicate the mixture for 15 minutes until a uniform suspension is formed.[17][18]

-

Transfer the suspension to a 25 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave tightly and place it in a programmable oven.

-

Heat the autoclave to 120 °C and hold for 72 hours.

-

After the reaction is complete, allow the oven to cool slowly to room temperature. Do not attempt to open the autoclave while it is hot.

-

Collect the resulting solid product by filtration.

-

Wash the product sequentially with copious amounts of DMF, acetone, and ethanol to remove any unreacted monomers and solvent.

-

Dry the purified polymer in a vacuum oven at 80 °C overnight to yield the final amine-functionalized POP.

Protocol 3.2: Post-Synthetic Modification (PSM) of a POP via Amine Grafting

This protocol details the functionalization of a pre-made POP containing reactive chloromethyl groups.

Materials:

-

Pre-synthesized chloromethyl-functionalized POP (e.g., from copolymerization of divinylbenzene and vinylbenzyl chloride)

-

Ethylenediamine

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Activate the base POP by soaking it in DMF for 1 hour, then filtering.

-

Suspend the activated POP (e.g., 500 mg) in 20 mL of DMF in a round-bottom flask.

-

Add a large excess of ethylenediamine (e.g., 5 mL) to the suspension.

-

Heat the mixture to 90 °C and stir under a nitrogen atmosphere for 48 hours.

-

After cooling to room temperature, collect the solid product by filtration.

-

Thoroughly wash the product with DMF to remove excess ethylenediamine, followed by washes with methanol and dichloromethane.

-

Dry the amine-grafted POP in a vacuum oven at 70 °C overnight.

Part 4: Essential Characterization

Validating the successful synthesis and functionalization of POPs requires a suite of characterization techniques.

| Technique | Purpose | Expected Outcome for a Successful Synthesis |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of new covalent bonds and the presence of functional groups. | Disappearance of monomer reactant peaks (e.g., aldehyde C=O stretch) and appearance of polymer linkage peaks (e.g., imine C=N stretch). For PSM, appearance of new functional group peaks (e.g., N-H bends for amines).[7][19] |

| Solid-State ¹³C NMR | To probe the local chemical environment of carbon atoms in the polymer network. | Broad signals corresponding to the carbon backbone of the polymer, confirming polymerization.[19] |

| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore size distribution from N₂ sorption isotherms. | A high surface area (typically >400 m²/g) and permanent microporosity, confirming the porous nature of the material.[19][20] |

| Scanning/Transmission Electron Microscopy (SEM/TEM) | To visualize the morphology and particle size of the polymer. | Can reveal spherical, irregular, or hierarchical morphologies depending on the synthesis conditions.[7][8][20] |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | High decomposition temperature (often >300 °C), indicating a robust, cross-linked network.[20] |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface and confirm functionalization. | Presence of expected elements (C, N, O). For functionalized POPs, XPS can quantify the atomic percentage of the introduced element (e.g., nitrogen for amine functionalization).[7][19] |

Part 5: Relevance in Drug Development

Functionalized POPs are highly promising materials for drug delivery systems.[4][5] Their porous structure allows for high drug loading capacities.[5] By incorporating specific functional groups, POPs can be designed for:

-

Targeted Delivery: Functional groups can act as ligands to bind to specific receptors on cancer cells, improving therapeutic efficacy and reducing side effects.[21]

-

Stimuli-Responsive Release: Linkages that are sensitive to pH, redox potential, or specific enzymes can be incorporated into the POP framework, allowing for controlled drug release in the target microenvironment (e.g., an acidic tumor).[4][5]

-

Biocompatibility: The surface of POPs can be functionalized with biocompatible polymers like polyethylene glycol (PEG) to improve their stability in physiological conditions and reduce immunogenicity.[21]

The solvothermal method provides a robust and tunable platform for synthesizing these advanced materials, enabling researchers to precisely engineer the next generation of drug delivery vehicles.

References

- Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties. Biomaterials Science (RSC Publishing).

- Porous organic polymers 1.1 Introduction Porous organic polymers (POPs) which is an emerging class of organic materials with d.

- Advances in porous organic polymers: syntheses, structures, and diverse applications. (2021-11-23).

- Solvothermal synthesis of hierarchically nanoporous organic polymers with tunable nitrogen functionality for highly selective capture of CO>2. Journal of Materials Chemistry A.

- Solvothermal synthesis of hierarchically nanoporous organic polymers with tunable nitrogen functionality for highly selective capture of CO2. Journal of Materials Chemistry A (RSC Publishing).

- Porous organic polymers for Li-chemistry-based batteries: functionalities and characterization studies. Chemical Society Reviews (RSC Publishing). (2022-03-14).

- Microporous Organic Polymers: Synthesis, Characterization, and Applications. MDPI.

- (PDF) Novel Porous Organic Polymer for High-Performance Pb(II) Adsorption from Water: Synthesis, Characterization, Kinetic, and Isotherm Studies. ResearchGate. (2023-06-15).

- Biodegradable porous polymeric drug as a drug delivery system: alleviation of doxorubicin-induced cardiotoxicity via passive targeted release. PMC.

- Amine-functionalized porous organic polymers for carbon dioxide capture. RSC Publishing. (2022-06-15).

- Structural Characterization of Porous Organic Materials | Request PDF. ResearchGate.

- Design and Synthesis of Porous Organic Polymers: Promising Catalysts for Lignocellulose Conversion to 5-Hydroxymethylfurfural and Derivates. MDPI.

- Post-synthetic modifications in porous organic polymers for biomedical and related applications. Korea University Pure.

- Solvothermal synthesis of porous conjugated polymer with high surface area for efficient adsorption of organic and biomolecules | Request PDF. ResearchGate. (2018-02-10).

- (PDF) Tuning of Metal-Organic Frameworks by Pre- and Post-synthetic Functionalization for Catalysis and Separations. ResearchGate.

- Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. MDPI.

- Phosphine‐Functionalized Porous Materials for Catalytic Organic Synthesis | Request PDF.

- Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks. JoVE. (2014-04-18).

- Review. Solvothermal Synthesis of Multifunctional Coordination Polymers. ResearchGate. (2025-08-09).

- Functionalized Particles Designed for Targeted Delivery. MDPI.

- Solvothermal synthesis. Wikipedia.

- Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers. PMC.

- Post-synthetic modifications in porous organic polymers for biomedical and related applications | Request PDF. ResearchGate.

- Post-synthetic modifications in porous organic polymers for biomedical and related applications. | Semantic Scholar.

- Amine-functionalized porous organic polymers for carbon dioxide capture. RSC Publishing.

- Amine-functionalized porous organic polymers for carbon dioxide capture. OSTI.

- Synthesis of Porous Organic Polymers with Tunable Amine Loadings for CO2 Capture: Balanced Physisorption and Chemisorption. ResearchGate. (2025-10-16).

- Synthesis, Characterization and Application of a New Functionalized Polymeric Sorbent Based on Alkenylphoshine Oxide. MDPI.

- Phosphorus containing porous organic polymers: synthetic techniques and applications in organic synthesis and catalysis. PubMed. (2021-05-21).

- Porphyrin-based porous organic polymers synthesized using the Alder–Longo method: the most traditional synthetic strategy with exceptional capacity. RSC Publishing.

- Solvothermal Technique Guidelines | Wsu.

- Porous organic polymers for CO 2 capture, separation and conversion. RSC Publishing. (2022-11-14).

- Publication: Amine grafting on porous organic polymers. (2014-02-28).

- Porphyrin-based porous organic polymers synthesized using the Alder–Longo method: the most traditional synthetic strategy with exceptional capacity. RSC Publishing. (2024-07-01).

- Solvothermal Synthesis of Nanoparticles. Sigma-Aldrich.

Sources

- 1. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00771H [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 5. Biodegradable porous polymeric drug as a drug delivery system: alleviation of doxorubicin-induced cardiotoxicity via passive targeted release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvothermal synthesis - Wikipedia [en.wikipedia.org]

- 7. impact.ornl.gov [impact.ornl.gov]

- 8. Solvothermal synthesis of hierarchically nanoporous organic polymers with tunable nitrogen functionality for highly selective capture of CO2 - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 9. Amine-functionalized porous organic polymers for carbon dioxide capture - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00235C [pubs.rsc.org]

- 10. pure.korea.ac.kr [pure.korea.ac.kr]

- 11. researchgate.net [researchgate.net]

- 12. Amine-functionalized porous organic polymers for carbon dioxide capture - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 13. osti.gov [osti.gov]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jove.com [jove.com]

- 18. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 19. researchgate.net [researchgate.net]

- 20. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 21. Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 2,3-Dichloro-5,6-dimethylbenzene-1,4-diamine

Executive Summary

2,3-dichloro-5,6-dimethylbenzene-1,4-diamine (DCDMB) is a highly electron-rich aromatic amine. Despite the electron-withdrawing nature of the chlorine substituents, the para-diamine motif renders this compound inherently susceptible to autoxidation.

Upon exposure to atmospheric oxygen, light, or moisture, DCDMB undergoes a radical-mediated oxidation cascade, converting from a white/off-white crystalline solid to a pink, brown, and eventually black tar. This degradation product is primarily the corresponding quinone diimine , which can further polymerize.

This guide provides a Zero-Tolerance Oxidation Protocol for storage and a Rescue Strategy for recovering oxidized material.

The Mechanism of Degradation

To prevent degradation, one must understand the enemy. The "browning" of DCDMB is not a passive aging process; it is a catalytic cycle driven by the formation of semiquinone radicals.

The Oxidation Cascade (Visualization)

The following diagram illustrates the pathway from the stable free base to the polymerized impurity.

Figure 1: The autoxidation pathway of p-phenylenediamines. The presence of trace quinone diimine (QDI) can autocatalyze the degradation of the remaining bulk material.

Storage Protocol: The 3-Barrier System

Do not rely on a single storage method. Implement a redundant 3-barrier system to ensure stability for >12 months.

Barrier 1: Chemical State Modification (The Gold Standard)

The free base is inherently unstable. If immediate use is not required, convert the amine to its Dihydrochloride Salt (2HCl).

-

Why: Protonating the amine groups (

) removes the lone pair electrons from resonance, effectively shutting down the oxidation potential. -

Stability Gain: The 2HCl salt is stable for years at room temperature compared to weeks for the free base.

Barrier 2: Atmospheric Exclusion

-

Primary: Store under Argon (Ar) rather than Nitrogen (

). Argon is heavier than air and forms a more effective "blanket" over the crystals. -

Secondary: Parafilm is insufficient. Use Teflon-lined screw caps with an additional layer of electrical tape or a secondary containment jar flushed with Ar.

Barrier 3: Thermal & Photic Shielding

-

Temperature: Store at -20°C . Lowering the temperature reduces the kinetic rate of the radical propagation step.

-

Light: Use amber vials exclusively. UV light provides the activation energy (

) to initiate the first electron transfer to oxygen.

Troubleshooting & Rescue Protocols

Issue: "My compound has turned pink/brown. Is it usable?"

Diagnosis:

-

Light Pink: <1% Oxidation. Usable for crude reactions; purify for analytical standards.

-

Dark Brown/Black: Significant oxidation (>5%). Must be purified.

Protocol A: The "Dithionite Rescue" (Recrystallization)

This method uses Sodium Dithionite (

Reagents: Ethanol (degassed), Water (degassed), Sodium Dithionite.

-

Dissolution: Dissolve the crude DCDMB in the minimum amount of boiling ethanol under an Argon stream.

-

Reduction: Prepare a saturated aqueous solution of Sodium Dithionite. Add this dropwise to the boiling amine solution until the brown color fades to pale yellow/clear.

-

Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

-

Filtration: Filter rapidly under an inert atmosphere (e.g., Schlenk frit) to prevent re-oxidation.

-

Drying: Dry in a vacuum desiccator over

or KOH.

Protocol B: Conversion to Hydrochloride Salt (Long-Term Stabilization)

If you cannot stop the oxidation, convert the material to the salt form immediately.

-

Dissolve the DCDMB free base in anhydrous 1,4-Dioxane or Diethyl Ether .

-

Cool to 0°C in an ice bath.

-

Add 4M HCl in Dioxane dropwise with vigorous stirring.

-

A white precipitate (DCDMB·2HCl) will form immediately.

-

Filter the solid, wash with cold ether, and dry under vacuum.

Comparative Stability Data

| Storage Condition | Form | Atmosphere | Approx.[2] Shelf Life |

| Ambient, Clear Vial | Free Base | Air | < 1 Week (Turns Black) |

| 4°C, Amber Vial | Free Base | Air | 1-2 Months (Turns Brown) |

| -20°C, Amber Vial | Free Base | Argon | 6-12 Months |

| Ambient, Amber Vial | 2HCl Salt | Air | > 2 Years |

Frequently Asked Questions (FAQs)

Q1: Can I use Nitrogen (

A: Yes, but Argon is superior. Because Argon is denser than air, it sits on top of the crystals in the vial, whereas Nitrogen can mix more easily with atmospheric oxygen if the seal is imperfect.

Q2: I don't have Sodium Dithionite. Can I use Activated Charcoal?

A: Activated charcoal will remove polymeric impurities (the black tar), but it is less effective at removing the soluble quinone diimines than chemical reduction. You may lose significant yield (20-30%) due to adsorption. Dithionite is chemically specific and superior.

Q3: Why does the protocol recommend Dioxane for salt formation?

A: Dioxane is a non-protic solvent that dissolves the free base well but precipitates the hydrochloride salt almost quantitatively. Using water/alcohol for salt formation often requires evaporation, which stresses the molecule with heat.

Q4: Is the oxidized "black tar" dangerous?

A: It is likely a complex mixture of oligomers and quinones. While not explosive, quinones are known sensitizers and often more cytotoxic than the parent amine. Handle with extreme care and treat as hazardous waste.

Decision Logic for Handling

Use this flowchart to determine the correct workflow for your current batch.

Figure 2: Decision matrix for handling DCDMB based on visual inspection of purity.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[4] (Standard protocols for purification of aromatic amines and use of dithionite).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for amine salt formation and recrystallization).

-

Sigma-Aldrich (Merck). (n.d.). Technical Bulletin: Handling Air-Sensitive Reagents. (Best practices for inert atmosphere storage).

-

Cir-Safety. (2024).[5] Safety Assessment of p-Phenylenediamine as Used in Cosmetics. (Data on oxidation rates and quinone formation).

Sources

- 1. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 2. scribd.com [scribd.com]

- 3. CN111763149B - Preparation method of phenylenediamine and phenylenediamine inorganic salt - Google Patents [patents.google.com]

- 4. Purification of Laboratory Chemicals - 6th Edition | Elsevier Shop [shop.elsevier.com]

- 5. chemos.de [chemos.de]

Troubleshooting low yields in Schiff base formation with electron-deficient aldehydes

Ticket ID: SB-EWG-001 Subject: Low yields/reversion in imine formation with electron-deficient aldehydes Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering low yields when reacting electron-deficient aldehydes (e.g., nitrobenzaldehydes, pyridoxal, poly-fluorinated benzaldehydes) with amines.

The Core Paradox: Electron-withdrawing groups (EWGs) make the carbonyl carbon highly electrophilic, theoretically accelerating the initial nucleophilic attack. However, these same groups destabilize the resulting imine bond toward hydrolysis. The reaction often proceeds rapidly to the hemiaminal intermediate but struggles to dehydrate, or the isolated product hydrolyzes back to starting materials upon contact with atmospheric moisture or acidic silica gel.

This guide addresses the three critical failure points: Thermodynamic Equilibrium (Water) , Kinetic Activation (pH) , and Product Stability (Purification) .

Part 1: The Equilibrium Battle (Thermodynamics)

Q: My TLC shows conversion, but I isolate starting material. Why?

A: You are likely fighting a reversible equilibrium where water is the enemy.

For electron-deficient aldehydes, the imine carbon is significantly electron-poor. This makes it a prime target for nucleophilic attack by water (hydrolysis). If you do not actively remove water, the equilibrium constant (

Troubleshooting Checklist:

| Variable | Standard Condition | EWG-Aldehyde Correction |

| Water Control | Passive (Reflux) | Active Scavenging (4Å Sieves or Chemical) |

| Solvent | Methanol/Ethanol | Aprotic (DCM, THF, Toluene) to avoid hemiacetal formation. |

| Temperature | Reflux | Room Temp to 40°C . High heat promotes decomposition in unstable imines. |

Visualization: The Hydrolysis Trap

The following diagram illustrates how EWGs destabilize the imine, creating a "reversion loop" if water is present.

Figure 1: The mechanism of Schiff base formation highlighting the hydrolysis risk (red arrow) exacerbated by electron-withdrawing groups.

Part 2: The pH Paradox (Kinetics)

Q: Should I add acetic acid to catalyze the reaction?

A: Proceed with extreme caution. The "Standard" protocol of adding catalytic acid (pH 4-5) often fails here.

-

The Mechanism: Acid is required to protonate the hemiaminal hydroxyl group to make it a good leaving group (

).[1][2] -

The Risk: Electron-deficient aldehydes are already "hot" electrophiles. Adding acid can protonate the amine nucleophile, rendering it unreactive. Furthermore, acidic conditions drastically accelerate the hydrolysis of the formed imine.[2][3]

Recommendation:

-

Attempt Neutral Conditions first: Many EWG-aldehydes react without catalysis in the presence of dehydrating agents.

-

Lewis Acid Alternative: Instead of Brønsted acids (Acetic/H2SO4), use Titanium(IV) ethoxide . It acts as a Lewis acid to activate the carbonyl and consumes the water produced.

Part 3: Purification (The Silica Trap)

Q: My product decomposes on the silica column. How do I purify it?

A: Silica gel is acidic (pH ~5) and contains bound water. This is a "death sentence" for sensitive imines.

Protocol: Neutralizing Silica Gel

If you must use chromatography, you must passivate the silica.

-

The Slurry: Prepare your silica slurry using your eluent (e.g., Hexane/EtOAc).

-

The Additive: Add 1–5% Triethylamine (Et3N) to the slurry.

-

The Flush: Flush the column with this mixture before loading your sample. This neutralizes acidic sites.

-

The Eluent: Continue to include 0.5–1% Et3N in your running eluent.

Better Alternative: Crystallization. Most Schiff bases crystallize well. Try dissolving in minimal hot Ethanol or DCM and layering with Hexane/Pentane at 4°C.

Part 4: Validated Experimental Protocols

Method A: The "Sledgehammer" (Titanium(IV) Ethoxide)

Best for: Stubborn reactions, sterically hindered amines, or highly unstable imines.

Why it works:

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Reagents: Add the Amine (1.0 equiv) and Aldehyde (1.0 equiv) to anhydrous THF (0.5 M concentration).

-

Catalyst: Add Titanium(IV) ethoxide (2.0 equiv) via syringe. Note: The solution often turns yellow/orange immediately.

-

Reaction: Stir at Room Temperature for 6–12 hours. (Reflux is rarely needed for EWG-aldehydes).

-

Workup (Critical):

-

Pour the mixture into a beaker containing saturated aqueous NaHCO3 (to quench Ti).

-

Vigorous stirring will produce a white precipitate (

). -

Filter through a Celite pad. Wash the pad with EtOAc.

-

-

Isolation: Dry the filtrate over

and concentrate.

Method B: The "Gentle" Trap (Activated Molecular Sieves)

Best for: General synthesis where Ti byproducts are undesirable.

-

Activation: Activate 4Å molecular sieves (beads or powder) by heating at 200°C under high vacuum for 2 hours. Store under Argon.

-

Reaction: Combine Aldehyde and Amine in anhydrous Dichloromethane (DCM) or Toluene .

-

Addition: Add the activated sieves (approx. 100 mg per mmol of substrate).

-

Time: Stir at Room Temperature for 12–24 hours.

-

Workup: Simply filter off the sieves and evaporate the solvent. This often yields analytically pure product without chromatography.

Part 5: Troubleshooting Decision Tree

Use this logic flow to diagnose specific failures in your current experiment.

Figure 2: Diagnostic workflow for isolating the root cause of low yields.

References

-

Cordes, E. H., & Jencks, W. P. (1962).[4] On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832–837.[4] Link

-

Master Organic Chemistry. (2022). Imines: Properties, Formation, Reactions, and Mechanisms.[1][2][4] MasterOrganicChemistry.com. Link

-

Sigma-Aldrich. (n.d.). Titanium(IV) ethoxide Product Specification & Applications. SigmaAldrich.com. Link[5]

- Look, G. C., et al. (1995). The Use of Titanium(IV) Ethoxide in the Synthesis of Imines. Tetrahedron Letters, 36(36), 6367-6370. (Standard protocol reference for Ti(OEt)4 method).

-

ResearchGate Community. (2016). How to isolate Imine by column chromatography? ResearchGate.net. Link

Sources

Technical Support Center: Optimizing Sterically Crowded Diamine Couplings

Welcome to the technical support center for optimizing C-N cross-coupling reactions involving sterically crowded diamines. As a Senior Application Scientist, I understand that these substrates present unique challenges that can often lead to frustratingly low yields or complete reaction failure. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter and provide not just solutions, but the mechanistic reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: I'm getting very low to no yield when coupling my sterically hindered diamine with an aryl halide. What is the most common reason for this failure?

A1: The most frequent culprit is the high activation energy required for the key bond-forming step in the catalytic cycle, particularly the reductive elimination step.[1][2] Steric bulk on both the amine and the aryl halide creates a congested environment around the metal center (typically palladium). This congestion hinders the conformational change required for the catalyst to bring the aryl group and the amino group together to form the new C-N bond. In many cases, the reaction stalls at the palladium-amide intermediate, which may then undergo decomposition pathways, especially at elevated temperatures.[3]

The success of these challenging couplings hinges on creating a catalytic system that is both highly active and stable enough to overcome this significant steric barrier.[4][5]

Q2: I've increased the reaction temperature to push the reaction to completion, but my yield is still poor and I'm seeing catalyst decomposition (palladium black). What's happening?

A2: This is a classic "double-edged sword" scenario in catalysis. While increasing temperature can provide the necessary energy to overcome the activation barrier of the desired reaction, excessive heat can accelerate catalyst decomposition and undesirable side reactions.[3][6]

-

Causality: Palladium(0), the active catalytic species, can aggregate at high temperatures to form inactive palladium black, effectively removing it from the catalytic cycle.[3] Furthermore, the ligands that stabilize the catalyst can also degrade at elevated temperatures. For instance, palladium acetate, a common precatalyst, begins to decompose to elemental palladium between 200 and 300°C, but this process can be accelerated by other reaction components.[7] The optimal temperature is therefore a delicate balance—high enough to promote the slow coupling step but not so high that catalyst death becomes the dominant process.

-

Field Insight: Instead of continuously increasing the temperature of a conventional oil bath, consider switching to microwave-assisted synthesis. Microwave irradiation offers rapid, uniform heating that can significantly shorten reaction times from hours to minutes.[1][2][8] This rapid heating profile often allows the desired product to form before significant catalyst decomposition occurs, leading to higher isolated yields compared to conventional heating methods.[9]

Troubleshooting Guide: From Low Yield to Optimized Protocol

This section provides a systematic approach to troubleshooting and optimizing your reaction.

Q3: My initial screening at 80-100 °C gave low yield. What is my next step? Should I change the catalyst, base, or temperature first?

A3: A logical, stepwise approach is crucial. Before abandoning your current catalyst system, a systematic temperature optimization is the most direct and informative next step. If that fails, then exploring ligand and base modification is warranted.

Here is a recommended troubleshooting workflow:

Q4: You mentioned "bulkier, electron-rich" ligands. Why are they so critical for coupling crowded substrates?

A4: This gets to the heart of modern cross-coupling catalysis. The ligand's structure directly influences the catalyst's reactivity and stability. For sterically demanding couplings like those involving crowded diamines, bulky, electron-rich monophosphine ligands (a key class of Buchwald ligands) are essential.[5][10]

-

Expertise & Causality:

-

Promoting the Active Species: These ligands favor the formation of a monoligated Pd(0) species, which is less sterically hindered and more catalytically active than a bis-ligated species. This "open" coordination site is crucial for the incoming aryl halide to undergo oxidative addition.[5]

-

Accelerating Reductive Elimination: The steric bulk on the ligand creates repulsive interactions that "push" the aryl and amine groups on the palladium center closer together. This enforced proximity facilitates the difficult, sterically hindered reductive elimination step to form the final C-N bond.[11]

-

Enhancing Stability: The electron-donating nature of these phosphine ligands increases the electron density on the palladium center, which strengthens its bonds and can help stabilize it against decomposition.

-

Data-Driven Optimization

Q5: Can you provide data showing the advantage of microwave heating over conventional heating for these types of reactions?

A5: Certainly. A study on microwave-assisted Buchwald-Hartwig double amination reactions provides a clear, quantitative comparison. The data demonstrates that microwave irradiation not only dramatically reduces reaction times but also significantly improves yields for challenging substrates.[2][8]

Table 1: Comparison of Conventional vs. Microwave Heating for Double Amination [2][8]

| Product | Conventional Heating (110-120 °C, 24h) Yield | Microwave Heating (10-30 min) Yield |

|---|---|---|

| 11(a) | 56% | 71% |

| 11(b) | 49% | 58% |

| 11(c) | 47% | 70% |

| 12(a) | 80% | 89% |

| 12(b) | 37% | 56% |

| 12(c) | 13% | 75% |

Data synthesized from a study on the synthesis of potential thermally activated delayed fluorescence (TADF) compounds, which often involve sterically demanding coupling reactions.[8]

This data compellingly shows that for every substrate tested, microwave heating provided a superior yield in a fraction of the time. For a particularly challenging substrate leading to product 12(c) , the yield jumped from a meager 13% to a robust 75%.[2][8]

Experimental Protocols

Here are two validated starting protocols for your optimization studies.

Protocol 1: Systematic Optimization using Conventional Heating

This protocol is designed to find the optimal temperature window while monitoring for catalyst decomposition.

-

Reagent Preparation: In a glovebox, add the aryl halide (1.0 mmol), the sterically crowded diamine (1.1 mmol), the palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 2.2 mmol) to an oven-dried reaction vial equipped with a stir bar.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

-

Reaction Setup: Seal the vial, remove it from the glovebox, and place it in a pre-heated aluminum heating block set to 100 °C.

-

Monitoring: After 2 hours, carefully take a small aliquot for LC-MS analysis to determine the conversion percentage. Visually inspect the reaction for the formation of black precipitate (palladium black).

-

Temperature Increase: If conversion is low and no significant decomposition is observed, increase the temperature to 120 °C and continue monitoring at 2-hour intervals.

-

Further Optimization: If necessary, and if the catalyst appears stable, increase the temperature further to 140 °C. If decomposition is observed at any stage, the optimal temperature is likely just below that point.

-

Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Coupling for Rapid Optimization

This protocol leverages microwave energy to accelerate the reaction, often bypassing thermal decomposition pathways.[8]

-

Reagent Preparation: To a 10 mL microwave reaction vial equipped with a stir bar, add the aryl halide (1.0 mmol), the sterically crowded diamine (1.1 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., Cs₂CO₃, 2.5 mmol).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., t-amyl alcohol, 5 mL).

-

Reaction Setup: Seal the vial with a microwave-safe cap and place it in the cavity of a microwave reactor.

-

Microwave Program: Program the reactor to heat the mixture to 140 °C and hold for 20 minutes, with magnetic stirring. Safety Note: Always use the instrument's temperature and pressure sensors and operate within the vial's specifications.

-

Condition Screening: If the initial run gives low conversion, run subsequent reactions at higher temperatures (e.g., 160 °C, 180 °C) or for longer times (e.g., 40 minutes). The rapid feedback loop is a key advantage of this method.

-

Workup: After the reaction, allow the vial to cool to a safe temperature (<50 °C) before opening. Perform the same aqueous workup and purification as described in Protocol 1.

References

-

Al-Awaideh, M. A., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(51), 50446–50457. [Link]

-

ResearchGate. (2022). Coupling reactions involving bulky secondary amines and iodobenzene at 120 °C. [Link]

-

Al-Awaideh, M. A., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed. [Link]

-

Al-Awaideh, M. A., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. [Link]

-

ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. [Link]

-

AbbVie Process Chemistry. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PubMed Central. [Link]

-

Shafir, A., & Buchwald, S. L. (2006). Highly Selective Room-Temperature Copper-Catalyzed C-N Coupling Reactions. Journal of the American Chemical Society, 128(27), 8742–8743. [Link]

-

Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed Central. [Link]

-

Vautravers, N. R., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2285–2294. [Link]

-

Organic Letters. (2024). A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. ACS Publications. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Shafir, A., & Buchwald, S. L. (2006). Highly Selective Room-Temperature Copper-Catalyzed C-N Coupling Reactions. PubMed. [Link]

-

ResearchGate. (n.d.). Optimization of the temperature for the coupling reaction. [Link]

-

ResearchGate. (n.d.). Temperature effect on coupling reaction. [Link]

-

Beilstein Journals. (2024). C–C Coupling in sterically demanding porphyrin environments. [Link]

-

Wu, K., & Doyle, A. G. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University. [Link]

-

Buchwald, S. L., et al. (2022). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PubMed Central. [Link]

-

Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

-

Science. (2023). Predicting success in Cu-catalyzed C–N coupling reactions using data science. PubMed Central. [Link]

-

GalChimia. (2015). Bulky Amines that Work. [Link]

-

Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PubMed Central. [Link]

-

Leitner, W., et al. (2007). Palladium catalysed aryl amination reactions in supercritical carbon dioxide. PubMed. [Link]

-

Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. PubMed. [Link]

-

Nokia. (1986). The thermal decomposition of palladium acetate. [Link]

-

Organic Process Research & Development. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]

-

Organic Chemistry Portal. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

-

Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. [Link]

-

PubMed. (2022). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. [Link]

-

The Organic Chemistry Tutor. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. [Link]

Sources

- 1. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The thermal decomposition of palladium acetate. | Nokia.com [nokia.com]

- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Catalysts and Ligands - Enamine [enamine.net]

- 11. chemistry.princeton.edu [chemistry.princeton.edu]

Validation & Comparative

Comparative Guide: High-Resolution ATR-FTIR vs. Legacy Methods for Chlorinated Diamine Analysis

Topic: FTIR spectral analysis of amine stretching vibrations in chlorinated diamines Content Type: Publish Comparison Guide

Executive Summary & Scientific Context

Audience: Researchers, Process Chemists, and QC Scientists in Polymer/Pharma Development.

Chlorinated diamines, such as 4,4'-methylenebis(2-chloroaniline) (MOCA) and various chlorinated phenylenediamines, are critical curing agents in polyurethane synthesis and intermediates in pharmaceutical development. The precise characterization of their amine (

This guide compares the performance of High-Resolution ATR-FTIR (the modern standard) against KBr Pellet Transmission (legacy) and Raman Spectroscopy (alternative). We focus specifically on the N-H stretching region (3300–3500 cm⁻¹) , where the subtle electronic effects of chlorine substitution manifest as diagnostic spectral shifts.

The Core Challenge: The "Chlorine Shift"

The introduction of a chlorine atom onto the aromatic ring exerts a strong negative inductive effect (-I) . This withdraws electron density from the ring and the amine nitrogen, resulting in two competing physical phenomena:

-

Bond Stiffening: The N-H bond force constant (

) increases, theoretically raising the vibrational frequency. -

H-Bond Disruption: Chlorine reduces the basicity of the nitrogen, weakening intermolecular hydrogen bonding. Since H-bonding typically lowers stretching frequencies (red shift), the weakening of these bonds causes a relative blue shift (higher wavenumber).

Distinguishing these shifts requires an analytical technique with high spectral resolution and wavenumber precision.

Mechanistic Insight: The Physics of Vibration

To interpret the data correctly, one must understand the causality behind the spectral peaks.

The Vibrational Causality

For a primary aromatic amine (

-

Asymmetric Stretch (

): Higher energy, typically ~3400–3500 cm⁻¹. -

Symmetric Stretch (

): Lower energy, typically ~3300–3400 cm⁻¹.

The Empirical Relationship:

The frequency (

Effect of Ortho-Chlorination: When Chlorine is substituted ortho to the amine (as in MOCA or 2-chloroaniline):

-

Electronic Effect: The -I effect dominates, increasing

. -

Spectral Result: Both

and

Comparative Analysis: Technique Performance

Table 1: Spectral Performance Data (Chlorinated vs. Non-Chlorinated)

Data synthesized from standard spectral libraries and validated literature [1, 2].

| Compound | Structure | Shift ( | ||

| Aniline | Phenyl-NH₂ | 3433 cm⁻¹ | 3356 cm⁻¹ | Reference |

| 2-Chloroaniline | o-Cl-Phenyl-NH₂ | 3466 cm⁻¹ | 3373 cm⁻¹ | +33 / +17 cm⁻¹ (Blue Shift) |

| MOCA | Bis(o-Cl-aniline) | 3460 cm⁻¹ | 3375 cm⁻¹ | +27 / +19 cm⁻¹ (Blue Shift) |

Note: The blue shift is diagnostic. If your "MOCA" sample reads closer to 3430 cm⁻¹, it may be under-chlorinated or contaminated with non-chlorinated precursors.

Table 2: Analytical Method Comparison

| Feature | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) | Raman Spectroscopy |

| Sample Prep | None (Direct contact) | High (Grinding/Pressing) | None (Direct laser) |

| Reproducibility | Excellent (Pathlength fixed) | Variable (Pellet thickness varies) | Good (Focus dependent) |

| Sensitivity (N-H) | High (Dipole change is large) | High (Bulk measurement) | Low (N-H is weak scatterer) |

| Safety | Superior (Closed system, easy clean) | Poor (Aerosol risk during grinding) | Good (Non-contact) |

| Resolution | 0.5 - 4 cm⁻¹ (Instrument dependent) | 0.5 - 4 cm⁻¹ | 1 - 5 cm⁻¹ (Laser dependent) |

| Best For: | Routine QC & Identification | Trace analysis / Gas phase | Polymorphs / C=C backbone |

Verdict: While KBr pellets offer high sensitivity, the ATR-FTIR method is superior for chlorinated diamines due to the elimination of sample preparation errors (which can induce moisture-related shifts) and significantly improved safety when handling carcinogenic powders like MOCA.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Objective: Quantify the N-H stretching shift in MOCA to confirm degree of chlorination.

Safety Warning: MOCA is a Group 1 Carcinogen.[1] All steps must be performed in a fume hood with double nitrile gloves.

Step-by-Step Methodology

-

System Initialization & Validation (The "Zero" State):

-

Instrument: FTIR Spectrometer with Diamond ATR accessory.

-

Parameters: Resolution: 2 cm⁻¹; Scans: 32; Range: 4000–600 cm⁻¹.

-

Self-Check: Run a background scan (air). Ensure

doublet (2350 cm⁻¹) is minimized. Pass Criteria: Energy throughput > 95% of baseline.

-

-

Sample Loading:

-

Place ~5 mg of the chlorinated diamine powder onto the center of the diamond crystal.

-

Apply pressure using the anvil until the "force gauge" indicates optimal contact (usually ~80-100 N).

-

Why: Inconsistent pressure alters peak intensity, but not frequency. High pressure ensures the evanescent wave penetrates the sample effectively.

-

-

Data Acquisition:

-

Spectral Processing (The "Causality" Check):

-

Apply ATR Correction (if quantitative comparison to transmission library is needed). ATR intensity is linear with wavelength (

); correction normalizes this. -

Identify Peak Maxima using a center-of-gravity algorithm.

-

-

Validation Logic:

-

Primary Gate: Is

cm⁻¹?-

YES: Consistent with ortho-chlorination.

-

NO (< 3440 cm⁻¹): Suspect non-chlorinated impurity (Aniline/MDA).

-

-

Secondary Gate: Calculate

.-

For MOCA,

cm⁻¹. Significant deviation indicates H-bonding anomalies or wet samples.

-

-

Visualization: Logic Pathway & Vibrational Mode

Figure 1: Self-validating decision workflow for identifying chlorinated diamines via FTIR.

References

-

NIST Mass Spectrometry Data Center. "Infrared Spectrum of Benzenamine, 4,4'-methylenebis[2-chloro-]." NIST Chemistry WebBook, SRD 69. Accessed 2024.[6] [Link]

-

Xie, M., et al. "Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR." Spectrochimica Acta Part A, 2002. [Link]

-

Restek Corporation. "4,4'-Methylenebis(2-chloroaniline) Chromatographic Data." Restek Chromatograms. [Link]

-

Gateway Analytical. "Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations." [Link]

Sources

- 1. 4,4'-Methylenebis(2-chloroaniline) - Wikipedia [en.wikipedia.org]

- 2. epequip.com [epequip.com]

- 3. Ultrafast NH and CH Vibrational Dynamics in Hydrogen-Bonded 2‑Pyrrolidinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Studies on the hydrogen bonding of aniline's derivatives by FT-IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

A Comparative Guide to the Redox Properties of 2,3-Dichloro-5,6-dimethyl-p-phenylenediamine

Introduction: The Significance of Redox Potential in p-Phenylenediamines

p-Phenylenediamines (PPDs) are a class of organic compounds with significant utility in diverse fields, including as antioxidants, in dye synthesis, and as precursors for conductive polymers.[1][2] Their functionality is intrinsically linked to their redox properties, specifically their ability to undergo oxidation-reduction reactions. The redox potential of a PPD derivative is a critical parameter that dictates its electron-donating capacity and the stability of its oxidized forms.[3] Understanding these electrochemical characteristics is paramount for applications ranging from the development of novel antioxidants to the design of advanced materials.

The introduction of substituents onto the phenylenediamine core significantly modulates its electrochemical behavior. Electron-donating groups, such as methyl groups, tend to lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups, like chlorine atoms, generally increase the oxidation potential. The interplay of these substituent effects in 2,3-dichloro-5,6-dimethyl-p-phenylenediamine presents an interesting case for electrochemical investigation.

Experimental Protocol: Cyclic Voltammetry for the Analysis of Substituted p-Phenylenediamines

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to study the redox behavior of chemical species.[4][5] It involves applying a linearly varying potential to a working electrode and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides valuable information about the thermodynamics and kinetics of the electron transfer reactions.[5]

Below is a detailed, step-by-step methodology for performing a cyclic voltammetry experiment to characterize 2,3-dichloro-5,6-dimethyl-p-phenylenediamine.

Materials and Reagents

-

Analyte: 2,3-dichloro-5,6-dimethyl-p-phenylenediamine

-

Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), HPLC grade. Acetonitrile is often preferred for its stability with oxidized PPD species.[3]

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP). The supporting electrolyte is crucial to minimize solution resistance and ensure that the current is primarily due to the analyte's redox reaction.[6]

-

Reference Electrode: Silver/Silver Ion (Ag/Ag⁺) or Saturated Calomel Electrode (SCE). For non-aqueous systems, an Ag/Ag⁺ pseudo-reference electrode is common, but it should be calibrated against an internal standard.[6][7]

-

Working Electrode: Glassy Carbon Electrode (GCE). GCE is a popular choice for its wide potential window and chemical inertness.[6]

-

Counter Electrode: Platinum (Pt) wire or foil. The counter electrode completes the electrical circuit.[6]

-

Internal Standard (optional but recommended): Ferrocene (Fc/Fc⁺). Ferrocene provides a stable and well-defined redox couple, allowing for accurate potential referencing.[7]

-

Polishing materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.

Experimental Workflow

The following workflow outlines the key steps for acquiring high-quality cyclic voltammograms.

Caption: Experimental workflow for cyclic voltammetry analysis.

Detailed Protocol

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen solvent (e.g., acetonitrile).

-

Prepare a 1-5 mM stock solution of 2,3-dichloro-5,6-dimethyl-p-phenylenediamine in the electrolyte solution.[8]

-

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with progressively finer alumina slurries on a polishing pad to obtain a mirror-like finish.

-

Rinse the electrode thoroughly with deionized water and then the solvent to be used in the experiment.

-

Clean the platinum counter electrode and the reference electrode according to the manufacturer's instructions.

-

-

Electrochemical Cell Assembly:

-

Deoxygenation:

-

Purge the solution with an inert gas (argon or nitrogen) for at least 10-15 minutes before the experiment to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.[8]

-

-

Cyclic Voltammetry Measurement:

-

Set the parameters on the potentiostat. A typical starting scan rate is 100 mV/s. The potential window should be wide enough to observe the expected redox events. For PPDs, a scan from 0 V to approximately +1.5 V is a reasonable starting point.[8]

-

Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.

-

-

Data Analysis:

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials from the voltammogram.

-

Calculate the formal redox potential (E¹/²) as the average of the anodic and cathodic peak potentials: E¹/² = (Epa + Epc) / 2.

-

If an internal standard like ferrocene is used, reference the measured potentials to the Fc/Fc⁺ couple.

-

Comparative Analysis of Redox Potentials

To provide context for the expected redox potential of 2,3-dichloro-5,6-dimethyl-p-phenylenediamine, the following table summarizes the reported redox potentials of several other p-phenylenediamine derivatives. The electrochemical properties of PPDs are strongly influenced by the nature and position of substituents on the aromatic ring.[3]

| Compound | Substituents | First Oxidation Potential (E¹/² vs. Ag/AgCl) | Reference |

| p-Phenylenediamine (PPD) | None | ~0.2 V | [9] |

| N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) | 4 x -CH₃ (on N) | ~0.1 V | [3] |

| 2,3,5,6-Tetramethyl-p-phenylenediamine | 4 x -CH₃ (on ring) | Lower than PPD | [3] |

| 2,5-Dichloro-p-phenylenediamine | 2 x -Cl | Higher than PPD | [10] |

Note: The exact redox potential values can vary depending on the experimental conditions (solvent, supporting electrolyte, reference electrode).

Predicted Electrochemical Behavior of 2,3-Dichloro-5,6-dimethyl-p-phenylenediamine

Based on the principles of substituent effects, we can predict the electrochemical behavior of 2,3-dichloro-5,6-dimethyl-p-phenylenediamine:

-

Effect of Methyl Groups: The two methyl groups are electron-donating and are expected to lower the oxidation potential, making the compound easier to oxidize compared to an unsubstituted PPD.

-

Effect of Chloro Groups: The two chlorine atoms are electron-withdrawing and will increase the oxidation potential.

-

Combined Effect: The net effect on the redox potential will be a balance between the electron-donating nature of the methyl groups and the electron-withdrawing nature of the chloro groups. It is anticipated that the first oxidation potential of 2,3-dichloro-5,6-dimethyl-p-phenylenediamine will be higher than that of N,N,N',N'-tetramethyl-p-phenylenediamine but potentially lower than that of 2,5-dichloro-p-phenylenediamine.

The oxidation of p-phenylenediamines typically proceeds through a two-step, one-electron process, forming a stable cation radical (semiquinone) in the first step.[3] The cyclic voltammogram is expected to show at least one reversible or quasi-reversible redox couple corresponding to the formation of the cation radical. A second, often less reversible, oxidation wave at a more positive potential may be observed, corresponding to the formation of the dication.

Conclusion

This guide provides a comprehensive framework for understanding and experimentally determining the redox properties of 2,3-dichloro-5,6-dimethyl-p-phenylenediamine. By following the detailed experimental protocol and considering the comparative data from related compounds, researchers can obtain reliable and insightful electrochemical data. The interplay of electron-donating and electron-withdrawing substituents in this molecule makes it an interesting target for electrochemical studies, with potential implications for its application in various fields of research and development.

References

-

Substituent effects on the electrochemical and spectral characteristics of N, N, N′, N′-tetraaryl- p-phenylenediamine derivatives. ResearchGate. Available at: [Link]

-

Cyclic voltammetry. Wikipedia. Available at: [Link]

-

Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments. Available at: [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. Available at: [Link]

-

How to make the experimental set up to get a CV of an organic molecule in organic solvent? ResearchGate. Available at: [Link]

-

Oxidative transformation processes and products of para-phenylenediamine (PPD) and para-toluenediamine (PTD)—a review. ResearchGate. Available at: [Link]

-

p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium. OUSCI. Available at: [Link]

-

p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium. Helvia. Available at: [Link]

-

Electrochemical behaviour and voltammetric determination of p-phenylenediamine at carbon paste electrode. ResearchGate. Available at: [Link]

-

Electrochemical PPD oxidation: conditions and potentials. ResearchGate. Available at: [Link]

-